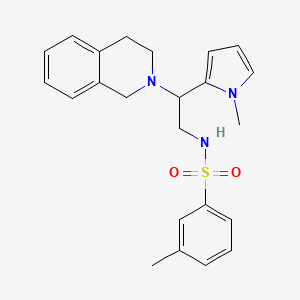

![molecular formula C23H23N5O3S B2582310 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 894062-92-1](/img/structure/B2582310.png)

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an ethoxyphenyl group, a triazolopyridazine ring, a thio group, and a methoxybenzyl group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyridazine ring, which is a fused ring system containing nitrogen atoms. This structure is often seen in pharmaceutical compounds due to its ability to form multiple bonds and interactions .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in its structure. For example, the thio group could potentially undergo oxidation or substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups could potentially increase its solubility in organic solvents .

Aplicaciones Científicas De Investigación

Modification and Synthesis

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide and its derivatives are primarily researched in the context of synthesizing new compounds with potential therapeutic properties. Various modifications to its structure, such as replacing certain groups or adding new moieties, are explored to enhance its biological activity and reduce toxicity.

Modification of Acetamide Group for Anticancer Effects : Alkylurea moiety replacement in similar compounds has shown promising results in retaining antiproliferative activity and inhibiting PI3Ks and mTOR, crucial targets in cancer therapy. This modification also significantly reduces acute oral toxicity, indicating a potential pathway for developing safer anticancer agents (Xiao-meng Wang et al., 2015).

Synthesis of Inotropic Agents : Derivatives of similar compounds have been synthesized and evaluated for their inotropic activities, indicating potential applications in cardiovascular therapies. Specific modifications led to compounds that showed favorable activity compared to standard drugs, suggesting a path for new heart failure treatments (Jing-Yuan Li et al., 2008).

Biological Activity and Applications

The derivatives of 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide are being studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The modification of this compound's structure plays a crucial role in enhancing its biological activity and minimizing toxicity.

Anticancer and Antimicrobial Properties : The synthesis of new analogs and evaluation of their anticancer and antimicrobial activity are pivotal in the research of this compound. For instance, certain N-aryl substituted phenyl acetamide analogs exhibited inhibition activity against specific cancer cell lines, indicating potential therapeutic applications in cancer treatment (G. Kumar et al., 2019).

Antiviral Activity : Research has also delved into the antiviral properties of this compound's derivatives, particularly against hepatitis A virus (HAV). Some newly synthesized triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity, suggesting potential use in developing antiviral drugs (A. H. Shamroukh et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-3-31-18-9-7-17(8-10-18)20-11-12-21-25-26-23(28(21)27-20)32-15-22(29)24-14-16-5-4-6-19(13-16)30-2/h4-13H,3,14-15H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWFNFHKTCLVQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC(=CC=C4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2582227.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2582228.png)

![6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2582229.png)

![5-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582230.png)

![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2582231.png)

![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2582240.png)

![N-(2,2-dimethoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2582243.png)

![2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B2582245.png)

![1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone](/img/structure/B2582247.png)